molecular formula C18H15FN6O3 B11479548 N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

Cat. No.: B11479548
M. Wt: 382.3 g/mol
InChI Key: LKCKFWZJCYGQIX-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features a unique structure combining fluorophenyl, methoxyphenyl, and oxadiazole moieties

Preparation Methods

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzylamine with 4-methoxyaniline in the presence of a coupling agent to form the intermediate. This intermediate is then reacted with appropriate oxadiazole derivatives under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[(4-FLUOROPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to N-[(4-FLUOROPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE include other oxadiazole derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1,2,4-OXADIAZOL-5-AMINE lies in its combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN6O3

Molecular Weight

382.3 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylamino]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C18H15FN6O3/c1-26-14-8-6-13(7-9-14)21-16-15(23-28-25-16)17-22-18(27-24-17)20-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,21,25)(H,20,22,24)

InChI Key

LKCKFWZJCYGQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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